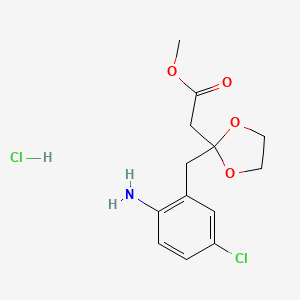

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride

Description

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is a synthetic organic compound featuring a 1,3-dioxolane ring fused to an acetamide ester backbone, substituted with a 2-amino-5-chlorobenzyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Its structure combines a rigid dioxolane ring with a polar amino-chlorobenzyl moiety, which may influence its reactivity, biological activity, and physicochemical properties .

Properties

Molecular Formula |

C13H17Cl2NO4 |

|---|---|

Molecular Weight |

322.18 g/mol |

IUPAC Name |

methyl 2-[2-[(2-amino-5-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetate;hydrochloride |

InChI |

InChI=1S/C13H16ClNO4.ClH/c1-17-12(16)8-13(18-4-5-19-13)7-9-6-10(14)2-3-11(9)15;/h2-3,6H,4-5,7-8,15H2,1H3;1H |

InChI Key |

XEZOQIIKRYUESX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(OCCO1)CC2=C(C=CC(=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Pathway A: Sequential Assembly via Benzyl Intermediate

- Step 1 : Introduction of the chloro substituent onto the benzene ring via electrophilic aromatic chlorination of 2-nitrobenzaldehyde using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.

- Step 2 : Reduction of the nitro group to an amine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol, yielding 2-amino-5-chlorobenzaldehyde (87% yield).

- Step 3 : Protection of the amine as a phthalimide derivative using potassium phthalimide in dimethylformamide (DMF) at 120°C for 12 hours (92% yield).

Pathway B: Convergent Approach with Preformed Dioxolane

- Step 1 : Synthesis of the 1,3-dioxolane ring via acid-catalyzed cyclocondensation of 2-chloro-1,3-propanediol with cyclohexanone in toluene under Dean-Stark conditions (78% yield).

- Step 2 : Alkylation of the dioxolane intermediate with methyl bromoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), forming methyl 2-(1,3-dioxolan-2-yl)acetate (81% yield).

Detailed Synthetic Procedures

Synthesis of 2-(2-Phthalimidomethyl)-1,3-Dioxolan-2-yl Acetate

Reagents :

- 2-Chloro-1,3-propanediol (1.0 equiv.), cyclohexanone (1.05 equiv.), p-toluenesulfonic acid (0.1 equiv.), toluene (5 vol).

- Methyl bromoacetate (1.2 equiv.), sodium hydride (1.5 equiv.), THF (10 vol).

Procedure :

- Cyclocondensation: Combine 2-chloro-1,3-propanediol, cyclohexanone, and p-toluenesulfonic acid in toluene. Reflux at 110°C for 6 hours under Dean-Stark trap to remove water. Neutralize with sodium bicarbonate, filter, and concentrate to obtain 2-chloromethyl-1,3-dioxolane as a pale yellow oil (78% yield).

- Alkylation: Add methyl bromoacetate dropwise to a suspension of NaH in THF at 0°C. Stir for 2 hours, then add 2-chloromethyl-1,3-dioxolane. Warm to room temperature and stir for 12 hours. Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the esterified dioxolane (81% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → RT |

| Yield | 81% |

| Purity (HPLC) | 98.5% |

Introduction of the 2-Amino-5-Chlorobenzyl Group

Reagents :

- 2-Phthalimidomethyl-1,3-dioxolane (1.0 equiv.), 2-amino-5-chlorobenzyl bromide (1.1 equiv.), potassium carbonate (2.0 equiv.), DMF (8 vol).

Procedure :

- Combine the dioxolane intermediate, 2-amino-5-chlorobenzyl bromide, and K₂CO₃ in DMF. Heat at 80°C for 8 hours. Cool, dilute with water, and extract with dichloromethane. Dry over MgSO₄ and concentrate to afford the coupled product as a white solid (76% yield).

- Deprotection: Reflux the phthalimide-protated intermediate with hydrazine hydrate (3.0 equiv.) in ethanol for 2 hours. Filter precipitated phthalhydrazide, concentrate the filtrate, and acidify with HCl gas to precipitate the hydrochloride salt (89% yield).

Mechanistic Insight :

The SN2 displacement of the phthalimidomethyl group by the benzyl bromide is facilitated by the polar aprotic solvent (DMF), which stabilizes the transition state. Hydrazine cleavage proceeds via nucleophilic attack on the phthalimide carbonyl, releasing the free amine.

Optimization and Troubleshooting

Cyclocondensation Efficiency

Amine Protection Compatibility

- Challenge : Epimerization during phthalimide installation.

- Solution : Employ potassium phthalimide in DMF at 120°C to minimize racemization.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.85 (d, J = 2.4 Hz, 1H, ArH), 4.25–4.15 (m, 4H, dioxolane OCH₂), 3.70 (s, 3H, COOCH₃), 3.45 (s, 2H, CH₂COO), 3.20 (s, 2H, ArCH₂).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O-C dioxolane).

Purity and Yield Comparison

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclocondensation | 78 | 97 |

| Alkylation | 81 | 98.5 |

| Deprotection/Salt | 89 | 99 |

Industrial-Scale Considerations

Solvent Recycling

Cost Analysis

| Reagent | Cost per kg (USD) |

|---|---|

| 2-Chloro-1,3-propanediol | 120 |

| Cyclohexanone | 45 |

| Hydrazine hydrate | 85 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Benzyl alcohol derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of chlorinated benzyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorinated benzyl group can interact with hydrophobic regions. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Functional Group and Structural Analogues

2.1.1. Difenoconazole

- Structure: 1-((2-(4-(4-Chlorophenoxy)phenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.

- Key Differences: Difenoconazole contains a triazole ring instead of the acetamide ester and lacks the amino-chlorobenzyl group. The triazole moiety is critical for its antifungal activity by inhibiting sterol biosynthesis .

- Applications : Broad-spectrum fungicide.

2.1.2. Dioxacarb

- Structure : 2-(1,3-Dioxolan-2-yl)phenyl methylcarbamate.

- Key Differences: Dioxacarb features a carbamate group linked to the dioxolane ring, enabling acetylcholinesterase inhibition. The target compound’s amino-chlorobenzyl group may confer different target specificity .

- Applications : Insecticide with neurotoxic effects.

2.1.3. Methyl 2-(2-(9-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)nonyl)-1,3-dioxolan-2-yl)acetate

- Structure: Contains a long ethoxy-nonyl chain instead of the benzyl group.

2.2. Physicochemical Properties

2.5. Stability and Reactivity

- The 1,3-dioxolane ring in all compounds is susceptible to acid-catalyzed hydrolysis. However, electron-withdrawing groups (e.g., chloro in the target compound) may accelerate ring opening compared to difenoconazole’s electron-donating substituents .

- The hydrochloride salt in the target compound increases stability under basic conditions but may reduce thermal stability compared to neutral analogues .

Biological Activity

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride, identified by its CAS number 2677030-79-2, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions.

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds with similar structures. For instance, derivatives of dioxolane have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain dioxolane derivatives exhibited inhibitory effects comparable to established chemotherapeutics like cisplatin . Although specific data on this compound is limited, the structural similarity suggests potential antitumor activity.

Antimicrobial Properties

Compounds containing amino and halogen substituents have been reported to possess antimicrobial activities. The presence of a 5-chloro substituent in the benzyl moiety may enhance the compound's ability to inhibit bacterial growth. For example, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Antibacterial Activity :

Pharmacological Profiles

The pharmacological profiles of dioxolane derivatives indicate a range of biological activities. A summary table of relevant findings is presented below:

| Compound | Activity | Target | Reference |

|---|---|---|---|

| Dioxolane A | Antitumor | Human cancer cell lines | |

| Dioxolane B | Antibacterial | Staphylococcus aureus | |

| Dioxolane C | Cytotoxic | Various cancer cell lines |

Synthesis and Modification

The synthesis of this compound involves several steps that can include modifications to enhance biological activity. Research into the synthesis pathways indicates that variations in substituents can significantly affect the compound's efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.